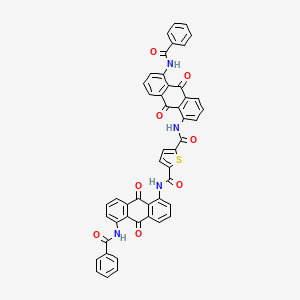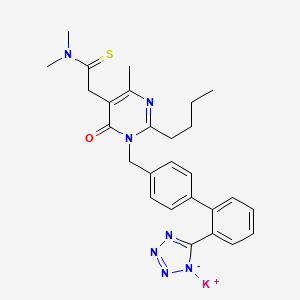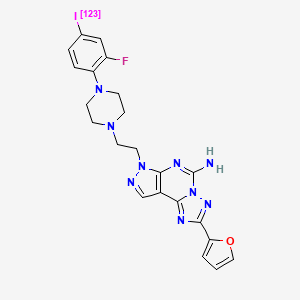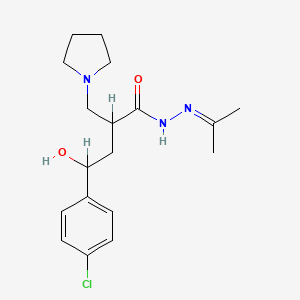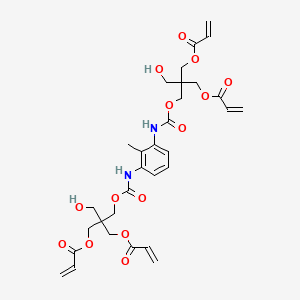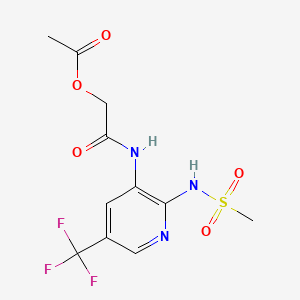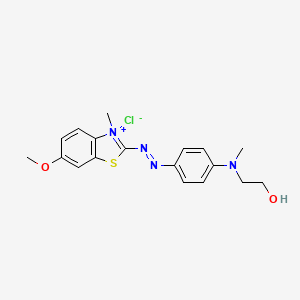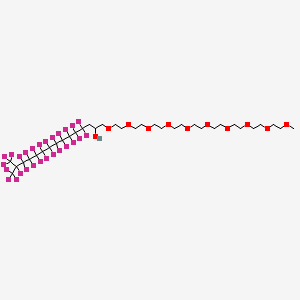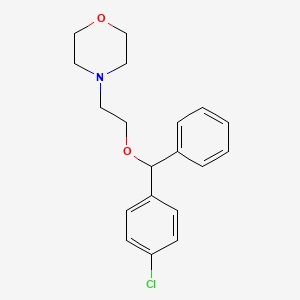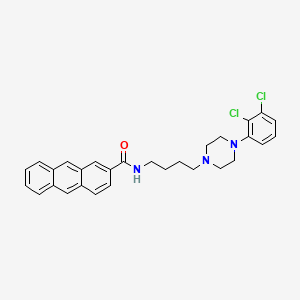
N-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl)butyl)-2-anthracenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl)butyl)-2-anthracenecarboxamide is a complex organic compound known for its significant role in medicinal chemistry. This compound is particularly noted for its interaction with dopamine receptors, making it a valuable subject in the study of neurological and psychological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl)butyl)-2-anthracenecarboxamide typically involves multiple stepsThe reaction conditions often require the use of solvents like methanol and catalysts such as sodium borohydride and aluminum trichloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes rigorous purification steps such as recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl)butyl)-2-anthracenecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Halogenation and nitration are typical substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further analyzed for their pharmacological properties.
Scientific Research Applications
N-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl)butyl)-2-anthracenecarboxamide has several scientific research applications:
Chemistry: Used as a ligand in the study of receptor binding and selectivity.
Biology: Investigated for its role in modulating neurotransmitter activity.
Industry: Utilized in the development of new pharmacological agents and as a reference compound in drug testing.
Mechanism of Action
The compound primarily exerts its effects by binding to dopamine receptors, particularly the D3 receptor . This interaction modulates the activity of dopamine, a crucial neurotransmitter in the brain. The binding affinity and selectivity for the D3 receptor make it a promising candidate for treating disorders related to dopamine dysregulation.
Comparison with Similar Compounds
Similar Compounds
NGB 2904: Another D3 receptor antagonist with a similar structure but different functional groups.
CJB 090: A partial agonist at the D3 receptor, differing in its binding affinity and pharmacological profile.
Uniqueness
N-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl)butyl)-2-anthracenecarboxamide is unique due to its high selectivity for the D3 receptor and its potential therapeutic applications in treating dopamine-related disorders. Its structural complexity and specific binding properties distinguish it from other similar compounds.
Conclusion
This compound is a compound of significant interest in medicinal chemistry. Its synthesis, chemical reactions, and applications in scientific research highlight its potential as a therapeutic agent. Understanding its mechanism of action and comparing it with similar compounds further underscores its uniqueness and importance in the field.
Properties
CAS No. |
197242-80-1 |
|---|---|
Molecular Formula |
C29H29Cl2N3O |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]anthracene-2-carboxamide |
InChI |
InChI=1S/C29H29Cl2N3O/c30-26-8-5-9-27(28(26)31)34-16-14-33(15-17-34)13-4-3-12-32-29(35)24-11-10-23-18-21-6-1-2-7-22(21)19-25(23)20-24/h1-2,5-11,18-20H,3-4,12-17H2,(H,32,35) |
InChI Key |
ZITQUAHPZJHCJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCNC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2)C5=C(C(=CC=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


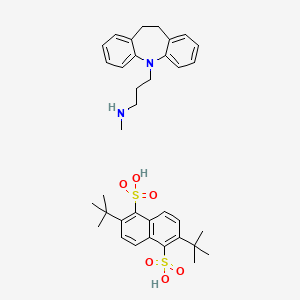

![9,10-Anthracenedione, 1,4-bis[(2-ethyl-6-methylphenyl)amino]-](/img/structure/B12751531.png)
